Cas no 6802-75-1 (Diethyl isopropylidenemalonate)
Diethyl isopropylidenemalonate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl 2-(propan-2-ylidene)malonate
- Isopropylidenemalonic acid diethyl ester
- Diethyl isopropylidenemalonate
- Diethyl 2-(1-methylethylidene)malonate
- diethyl 2-propan-2-ylidenepropanedioate
- Diethyl 2-isopropylidenepropandioate
- DIETHYLISOPROPYLIDENEMALONATE
- Malonic acid, isopropylidene-, diethyl ester
- Propanedioic acid, (1-methylethylidene)-, diethyl ester
- WEISAZNMMVPNTH-UHFFFAOYSA-N
- Diethyl isopropylidenemalonate, 97%
- 2-isopropylidene-malonic acid diethyl ester
- 1,3-diethyl 2-(propan-2-ylidene)propanedioate
- NSC 127864
- NSC-408244
- isopropylidenemalonic acid diethylester
- diethyl propan-2-ylidenemalonate
- AC2237
- Diethyl 2-(1-methylethylidene)malonate #
- SCHEMBL226561
- InChI=1/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3
- FT-0624791
- WEISAZNMMVPNTH-UHFFFAOYSA-
- AI3-04936
- CS-0128347
- EINECS 229-876-4
- DTXSID10218210
- D3942
- AS-14713
- W-104693
- Diethyl (1-methylethylidene)malonate
- NSC127864
- NS00036353
- diethyl 2-isopropylidenemalonate
- 6802-75-1
- Diethyl propan-2-ylidenepropanedioate
- MFCD00009147
- NSC-127864
- NSC408244
- A835981
- 2-(2-ethyl-1-methyl-butylidene)propanedioate;Diethyl Isopropylidenemalonate
- SY006232
- NSC 408244
- 1-(4-Chlorophenyl)-2-methyl-2-propanamine hydrochloride
- AKOS005203445
-
- MDL: MFCD00009147
- Inchi: 1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3
- InChI Key: WEISAZNMMVPNTH-UHFFFAOYSA-N
- SMILES: O(CC)C(/C(/C(=O)OCC)=C(/C)\C)=O
- BRN: 1776122
Computed Properties
- Exact Mass: 200.10500
- Monoisotopic Mass: 200.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 52.6
Experimental Properties
- Color/Form: Colorless or yellowish liquid
- Density: 1.021 g/mL at 25 °C(lit.)
- Boiling Point: 175-178 °C/120 mmHg(lit.)
- Flash Point: Fahrenheit: 176 ° f < br / > Celsius: 80 ° C < br / >
- Refractive Index: n20/D 1.451(lit.)
- PSA: 52.60000
- LogP: 1.44900
- λmax: 214(EtOH)(lit.)
Diethyl isopropylidenemalonate Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S23-S24/25
- Safety Term:S23;S24/25
- Storage Condition:Store at room temperature
Diethyl isopropylidenemalonate Customs Data
- HS CODE:2917190090
- Customs Data:
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Diethyl isopropylidenemalonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067146-5g |
Diethyl 2-(1-Methylethylidene)malonate |
6802-75-1 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 067146-25g |
Diethyl 2-(1-Methylethylidene)malonate |
6802-75-1 | 97% | 25g |
£29.00 | 2022-03-01 | |
| Fluorochem | 067146-100g |
Diethyl 2-(1-Methylethylidene)malonate |
6802-75-1 | 97% | 100g |
£93.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154219-25G |
Diethyl isopropylidenemalonate |
6802-75-1 | >98.0%(GC) | 25g |
¥187.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154219-100g |
Diethyl isopropylidenemalonate |
6802-75-1 | >98.0%(GC) | 100g |
¥676.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154219-5G |
Diethyl isopropylidenemalonate |
6802-75-1 | >98.0%(GC) | 5g |
¥60.90 | 2023-09-03 | |
| TRC | D444368-1g |
Diethyl Isopropylidenemalonate |
6802-75-1 | 1g |
$ 50.00 | 2022-06-05 | ||
| TRC | D444368-5g |
Diethyl Isopropylidenemalonate |
6802-75-1 | 5g |
$ 65.00 | 2022-06-05 | ||
| TRC | D444368-10g |
Diethyl Isopropylidenemalonate |
6802-75-1 | 10g |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831181-5g |
Diethyl isopropylidenemalonate |
6802-75-1 | 98% | 5g |
86.40 | 2021-05-17 |
Diethyl isopropylidenemalonate Suppliers
Diethyl isopropylidenemalonate Related Literature
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Da-Kang Zhang,Wen-Bin Ma,Shuo-Yuan Wei,De-Yun Chen,Xiao Hu,Jun Xuan,Fei Li Org. Chem. Front. 2023 10 1626
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Paola Bonaccorsi,Chiara Maria Antonietta Gangemi,Valentina Greco,Giuseppe Gattuso,Anna Barattucci Org. Biomol. Chem. 2022 20 7448
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3. Studies in terpenoids. Part XXIII. An approach to the 1-aryl-1,2,2-trimethylcyclopentane skeleton by intramolecular ketocarbene insertion. Synthesis of β-cuparenoneRamachandra B. Mane,G. S. Krishna Rao J. Chem. Soc. Perkin Trans. 1 1973 1806
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4. The infrared spectra of some esters, nitriles, and ester-nitrilesD. G. I. Felton,S. F. D. Orr J. Chem. Soc. 1955 2170
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5. Identification of 2,2,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene in petroleumPeter G. Forster,Robert Alexander,Robert I. Kagi J. Chem. Soc. Chem. Commun. 1989 274
Additional information on Diethyl isopropylidenemalonate
Diethyl isopropylidenemalonate (CAS No. 6802-75-1): A Versatile Intermediate in Modern Chemical Synthesis
Diethyl isopropylidenemalonate, with the chemical formula C10H14O4 and CAS number 6802-75-1, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its ester and α,β-unsaturated structure, has garnered considerable attention due to its utility in constructing complex molecular frameworks. Its unique reactivity makes it a valuable building block for the development of novel heterocyclic compounds, which are increasingly being explored for their therapeutic potential.
The structure of Diethyl isopropylidenemalonate features a malonate ester moiety linked to an isopropylidene group. This configuration imparts distinct chemical properties that facilitate various synthetic transformations. The α,β-unsaturated nature of the molecule allows for Michael additions, aldol reactions, and condensations, making it a versatile precursor in medicinal chemistry. Recent advancements in synthetic methodologies have further highlighted its role in constructing biologically active scaffolds.
In the realm of pharmaceutical research, Diethyl isopropylidenemalonate has been employed in the synthesis of various pharmacophores. For instance, its ability to undergo cycloaddition reactions with nucleophiles has been leveraged to create complex heterocyclic systems. These systems are of particular interest because they often exhibit enhanced binding affinity to biological targets. A notable application involves its use in generating substituted pyridines and pyrimidines, which are pivotal in drug design due to their prevalence in active pharmaceutical ingredients (APIs).
Recent studies have demonstrated the utility of Diethyl isopropylidenemalonate in the development of novel antimicrobial agents. Researchers have utilized its reactive sites to introduce functional groups that enhance antimicrobial activity while minimizing toxicity. For example, derivatives of this compound have shown promising results against resistant bacterial strains by inhibiting key metabolic pathways. The ease with which it can be modified underscores its importance as a synthetic intermediate.
The agrochemical sector has also benefited from the use of Diethyl isopropylidenemalonate. Its incorporation into herbicidal and insecticidal formulations has led to the development of more effective and environmentally sustainable products. By serving as a precursor for biologically active molecules, this compound contributes to the advancement of crop protection strategies without compromising ecological balance.
Synthetic chemists have developed innovative techniques to optimize the use of Diethyl isopropylidenemalonate in multi-step syntheses. Catalytic methods, including transition metal-catalyzed reactions, have been particularly effective in enhancing yield and selectivity. These advancements not only improve efficiency but also align with green chemistry principles by reducing waste and energy consumption.
The versatility of Diethyl isopropylidenemalonate extends beyond pharmaceuticals and agrochemicals. It has found applications in material science, where its ability to form stable polymers and coatings is being explored. These materials exhibit unique properties that make them suitable for high-performance applications in electronics and construction.
In conclusion, Diethyl isopropylidenemalonate (CAS No. 6802-75-1) remains a cornerstone in modern chemical synthesis due to its broad utility and reactivity. Its role as a key intermediate continues to drive innovation across multiple industries, particularly in the development of life-saving drugs and sustainable agricultural solutions. As research progresses, it is anticipated that new applications for this compound will emerge, further solidifying its importance in the chemical sciences.
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